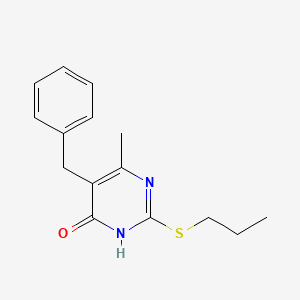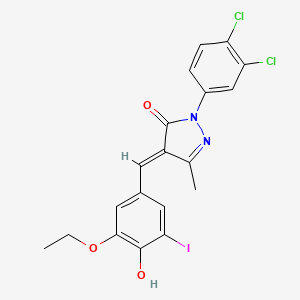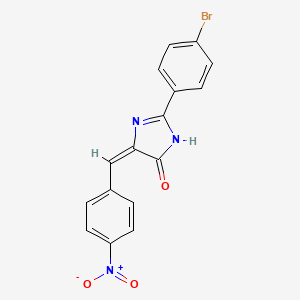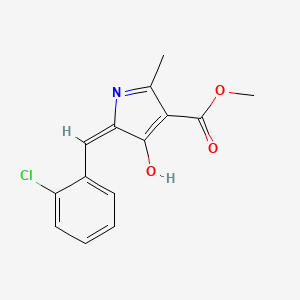
5-(1H-indol-2-ylmethylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Descripción general
Descripción
5-(1H-indol-2-ylmethylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as indolylmaleimide, is a synthetic compound with a pyrimidine backbone that contains an indole ring and a maleimide moiety. This compound has been widely used in scientific research due to its ability to inhibit protein kinases, which play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis.
Mecanismo De Acción
Indolylmaleimide inhibits protein kinases by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate, which is necessary for its activity. Indolylmaleimide is a competitive inhibitor of ATP, meaning that it competes with ATP for binding to the enzyme. The binding of 5-(1H-indol-2-ylmethylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrionemide to the ATP-binding site is reversible, allowing the enzyme to return to its active state once the inhibitor is removed.
Biochemical and physiological effects:
The inhibition of protein kinases by 5-(1H-indol-2-ylmethylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrionemide has various biochemical and physiological effects. For example, the inhibition of PKC by 5-(1H-indol-2-ylmethylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrionemide has been shown to induce apoptosis in cancer cells. The inhibition of GSK-3 by 5-(1H-indol-2-ylmethylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrionemide has been shown to promote the differentiation of stem cells. The inhibition of CDK2 by 5-(1H-indol-2-ylmethylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrionemide has been shown to block cell cycle progression, leading to cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Indolylmaleimide has several advantages for laboratory experiments. It is a potent and selective inhibitor of protein kinases, allowing researchers to study the role of specific kinases in various cellular processes. It is also a reversible inhibitor, allowing researchers to control the duration of inhibition. However, 5-(1H-indol-2-ylmethylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrionemide has some limitations. It has a relatively short half-life, which may limit its effectiveness in some experiments. It may also have off-target effects, which may complicate data interpretation.
Direcciones Futuras
There are several future directions for the use of 5-(1H-indol-2-ylmethylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrionemide in scientific research. One direction is the development of more potent and selective inhibitors of protein kinases. Another direction is the investigation of the role of protein kinases in various diseases, such as cancer, Alzheimer's disease, and diabetes. Finally, the use of 5-(1H-indol-2-ylmethylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrionemide in drug discovery and development may lead to the development of new therapies for various diseases.
Aplicaciones Científicas De Investigación
Indolylmaleimide has been widely used in scientific research as a potent and selective inhibitor of protein kinases. It has been shown to inhibit various protein kinases such as protein kinase C (PKC), glycogen synthase kinase 3 (GSK-3), and cyclin-dependent kinase 2 (CDK2). Indolylmaleimide has been used to study the role of protein kinases in various cellular processes such as cell cycle progression, apoptosis, and differentiation. It has also been used to investigate the signaling pathways involved in cancer and other diseases.
Propiedades
IUPAC Name |
6-hydroxy-5-[(E)-indol-2-ylidenemethyl]-1-(3-methylphenyl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c1-12-5-4-7-15(9-12)23-19(25)16(18(24)22-20(23)26)11-14-10-13-6-2-3-8-17(13)21-14/h2-11,25H,1H3,(H,22,24,26)/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQURZAYYKAMXFU-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C(=O)NC2=O)C=C3C=C4C=CC=CC4=N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=C(C(=O)NC2=O)/C=C/3\C=C4C=CC=CC4=N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[4-(aminosulfonyl)phenyl]-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B3723484.png)
![2-[(4-hydroxyphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B3723491.png)
![N-{3-[(4-ethoxybenzoyl)amino]phenyl}-1-naphthamide](/img/structure/B3723497.png)
![dipropyl [amino(benzylamino)methylene]malonate](/img/structure/B3723509.png)
![ethyl 2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3723520.png)
![4-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B3723524.png)

![ethyl 5-(2-chlorobenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3723540.png)
![ethyl 5-{[5-({[(4-bromophenyl)sulfonyl]amino}methyl)-2-furyl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3723549.png)
![methyl 5-{[5-({[(4-bromophenyl)sulfonyl]amino}methyl)-2-furyl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3723555.png)